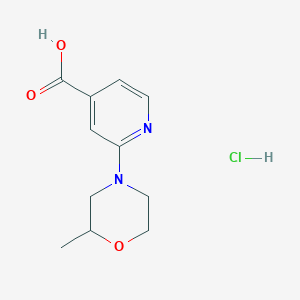
2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride
説明
“2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354958-10-3 . It has a molecular weight of 258.7 and its IUPAC name is 2-(2-methyl-4-morpholinyl)isonicotinic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O3.ClH/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10;/h2-3,6,8H,4-5,7H2,1H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found in a Material Safety Data Sheet (MSDS) or similar document.科学的研究の応用
Synthesis of Pyrano[3,2-b]pyranone Derivatives
This compound serves as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives, which are important for their biological and pharmacological properties. These derivatives have been noted for their anticoagulant, spasmolytic, anticancer, and antianaphylactic properties . The use of 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride in this context highlights its role in facilitating environmentally friendly synthesis processes.
Magnetic Nanoparticle Functionalization
The compound is used to functionalize Fe3O4 nanoparticles, creating a magnetic catalyst that can be easily separated from reaction products using an external magnet . This application is significant in the field of green chemistry, as it allows for the catalyst’s reuse, reducing waste and improving efficiency.
Multi-Component Reactions (MCRs)
In MCRs, which are valuable in organic and medicinal chemistry, this compound can be utilized to enhance the efficiency and selectivity of the reactions . MCRs are favored in drug design and discovery due to their simplicity and the minimal waste they produce.
Organic Synthesis
As a versatile intermediate, 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride is employed in various organic synthesis pathways. Its structure allows for the introduction of morpholine and pyridine moieties into more complex molecules, which can be pivotal in the development of new drugs and materials .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC, LC-MS, and UPLC, to ensure the accuracy and reliability of the analytical methods .
Pharmaceutical Research
The compound’s role in pharmaceutical research is not limited to its catalytic properties. It can also be used in the structural modification of pharmaceuticals to improve their pharmacokinetic and pharmacodynamic profiles .
Material Science
In material science, the compound can contribute to the development of new materials with specific magnetic or electronic properties, especially when used to modify the surface of nanoparticles .
Environmental Science
Lastly, in environmental science, the compound’s application in the synthesis of environmentally benign catalysts supports the development of sustainable processes and technologies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10;/h2-3,6,8H,4-5,7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSGSJWZHNXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
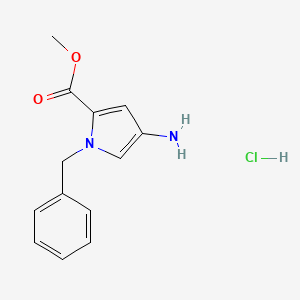
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
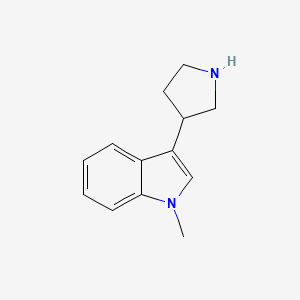

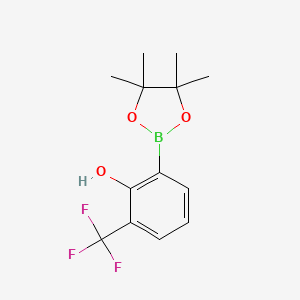
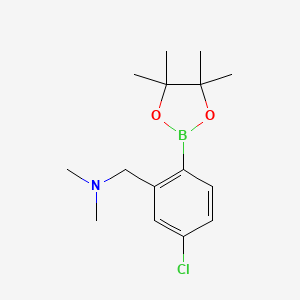
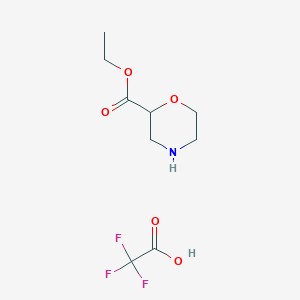

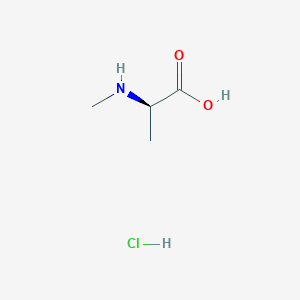
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)